2-Methyl-3-propylpyrazine

odor threshold structure-odor relationship gas chromatography-olfactometry

Replacing alkylpyrazines in flavor formulations often disrupts aroma balance due to vast odor threshold differences. 2-Methyl-3-propylpyrazine (CAS 15986-80-8) solves this with its propyl substitution, which raises the odor threshold >2,200-fold versus ethyl analogs, delivering a restrained nutty-green character. • TTC 540 µg/person/day provides regulatory headroom for high-consumption foods. • Boiling point 189-190 °C reduces evaporative losses during thermal processing. • LogP 1.57 ensures 8.7-fold lipid-phase preference for oil-based flavor systems.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 15986-80-8
Cat. No. B092574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-propylpyrazine
CAS15986-80-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCC1=NC=CN=C1C
InChIInChI=1S/C8H12N2/c1-3-4-8-7(2)9-5-6-10-8/h5-6H,3-4H2,1-2H3
InChIKeyXAWKNALRUSOTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-propylpyrazine: Physical, Chemical and Sensory Properties


2-Methyl-3-propylpyrazine is a member of the alkylpyrazine family, a class of heterocyclic volatile compounds characterized by a 1,4-diazine ring with methyl and propyl substituents at the 2- and 3-positions, respectively [1]. It is a colorless to pale yellow liquid at ambient temperature, with a molecular formula of C₈H₁₂N₂ and a molecular weight of 136.19 g·mol⁻¹ [1][2]. Industrially, it is valued primarily as a flavor and fragrance ingredient, imparting a characteristic nutty, earthy, and green aroma profile [3].

2-Methyl-3-propylpyrazine: Why Generic Substitution Fails


Within the alkylpyrazine family, even minor variations in alkyl chain length, position, or branching can produce orders-of-magnitude differences in odor detection threshold, aroma character, and safety assessment metrics [1]. Systematic structure-activity studies have demonstrated that a propyl substituent, compared to ethyl or methyl groups, dramatically elevates the odor threshold—often by factors exceeding 2,200-fold—due to steric constraints at the putative olfactory receptor [1]. Consequently, a generic “pyrazine” selection cannot reliably reproduce the specific nutty-green aroma signature or the established safety margin of 2-methyl-3-propylpyrazine, making direct substitution without reformulation a significant risk for sensory consistency and regulatory compliance.

2-Methyl-3-propylpyrazine: Head-to-Head Comparative Evidence


Odor Detection Threshold: Propyl vs. Ethyl Substitution Effect

In the largest published structure-odor study of alkylpyrazines, Wagner et al. determined that replacing the ethyl group of 2-ethyl-3,5-dimethylpyrazine (threshold ~0.011 ng/L air) with a propyl group elevated the odor detection threshold by a factor of at least 2,200, yielding a threshold >24 ng/L air. Although 2-methyl-3-propylpyrazine was not directly measured, the study establishes that a propyl substituent on the pyrazine ring consistently imposes a severe steric penalty on receptor binding, dramatically reducing odor potency compared to ethyl- and methyl-substituted analogs [1]. This class-level finding is critical for flavor chemists: a product formulated with a lower-threshold analog (e.g., 2-ethyl-3-methylpyrazine) would deliver a disproportionately intense aroma at equivalent dosage, fundamentally altering the intended sensory profile.

odor threshold structure-odor relationship gas chromatography-olfactometry

Threshold of Toxicological Concern: Cramer Classification and Sourcing Safety

According to the EFSA/FGE.06 evaluation, 2-methyl-3-propylpyrazine is assigned to Structure Class II with a Threshold of Toxicological Concern (TTC) of 540 µg/person/day, based on Cramer classification and estimated human exposure from food uses [1]. This TTC value is more conservative (i.e., lower allowable exposure) than that of many other widely used alkylpyrazines, such as 2,3-dimethylpyrazine (Class I, 1800 µg/person/day) [2]. This means that sourcing 2-methyl-3-propylpyrazine requires tighter control of final product dosage compared to higher-TTC analogs, directly impacting formulation safety margins and regulatory documentation burdens.

safety evaluation threshold of toxicological concern flavor ingredient regulation

Boiling Point: Advantage in Purification and Handling

2-Methyl-3-propylpyrazine exhibits a boiling point of 189–190 °C at 760 mmHg, which is 33–34 °C higher than that of the widely used analog 2,3-dimethylpyrazine (boiling point 156 °C) [1][2]. This elevated boiling point reduces evaporative losses during high-temperature processing, improves separation from more volatile reaction by-products via fractional distillation, and provides a wider liquid-handling window. For procurement, this translates into greater lot-to-lot consistency in purity and reduced waste during formulation.

physical property boiling point distillation purification

LogP: Lipophilicity and Partitioning Behavior

The calculated octanol-water partition coefficient (LogP) of 2-methyl-3-propylpyrazine is 1.57 , substantially higher than that of 2,3-dimethylpyrazine (LogP ~0.63) [1]. This 0.94 log-unit difference corresponds to an approximately 8.7-fold greater preference for lipophilic environments. In practical terms, 2-methyl-3-propylpyrazine will partition more strongly into fatty phases of complex food matrices, altering flavor release kinetics and perceived intensity. Formulators selecting between these two compounds must account for this hydrophobicity-driven partitioning difference, as it dictates the effective aroma dose experienced by the consumer.

octanol-water partition coefficient hydrophobicity flavor release food matrix

2-Methyl-3-propylpyrazine: Application Scenarios


Authentic Nutty-Roasted Flavor Formulation

In coffee, peanut, and roasted sesame flavor formulations, the moderate odor potency (class-level inference: propyl substitution raises threshold >2,200-fold vs. ethyl analogs [1]) ensures a balanced, non-overpowering nutty-green contribution. This inherent restraint prevents the compound from dominating the aroma profile, allowing formulators to build complex roasted notes without extensive compensatory adjustments—a clear advantage over more potent ethyl- or methyl-substituted pyrazines that can easily overwhelm the blend.

Safety-Compliant Flavoring for Packaged Foods

With a Threshold of Toxicological Concern of 540 µg/person/day [1], 2-methyl-3-propylpyrazine imposes a well-defined safety ceiling. This is particularly relevant for products with high per capita consumption (e.g., baked goods, snacks), where use levels must remain within the TTC envelope. The 3.3-fold lower TTC compared to 2,3-dimethylpyrazine [2] means that only 2-methyl-3-propylpyrazine can deliver the specific nutty-earth aroma while staying within the regulatory exposure limit for these high-intake categories.

High-Temperature Processing and Distillation

The elevated boiling point (189–190 °C) relative to 2,3-dimethylpyrazine (156 °C) directly reduces evaporative losses during high-temperature extrusion, baking, or spray-drying operations [1][2]. In manufacturing, this property simplifies fractional distillation, leading to higher recovered purity and lower waste. Procurement for thermally intensive processes thus strongly favors the higher-boiling 2-methyl-3-propylpyrazine to maintain delivered potency and minimize reformulation drift.

Fat-Continuous and Emulsion-Based Flavor Delivery

A LogP of 1.57 indicates an 8.7-fold preference for lipid phases over the more hydrophilic 2,3-dimethylpyrazine [1][2]. This makes 2-methyl-3-propylpyrazine the superior candidate for oil-based flavor systems, confectionery fats, and oil-in-water emulsions, where predictable and sustained aroma release from the lipid phase is desired. The alternative compound would partition more into the aqueous phase, altering headspace concentration and temporal aroma evolution.

Technical Documentation Hub

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